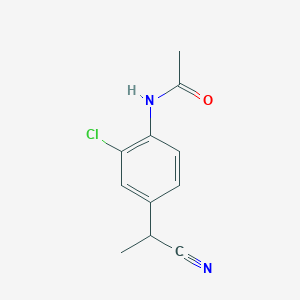
2-(4-Acetamino-3-chlorophenyl)propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetamino-3-chlorophenyl)propionitrile is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67084 g/mol. It is also known by its IUPAC name, N-[2-chloro-4-(1-cyanoethyl)phenyl]acetamide. This compound is characterized by the presence of an acetamino group, a chlorophenyl group, and a propionitrile group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamino-3-chlorophenyl)propionitrile typically involves the reaction of 4-acetamino-3-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Acetamino-3-chlorophenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Acetamino-3-chlorophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Acetamino-3-chlorophenyl)propionitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-Acetamino-3-bromophenyl)propionitrile: Similar structure but with a bromine atom instead of chlorine.
2-(4-Acetamino-3-fluorophenyl)propionitrile: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Acetamino-3-methylphenyl)propionitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-Acetamino-3-chlorophenyl)propionitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry .
特性
CAS番号 |
28581-73-9 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC名 |
N-[2-chloro-4-(1-cyanoethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11ClN2O/c1-7(6-13)9-3-4-11(10(12)5-9)14-8(2)15/h3-5,7H,1-2H3,(H,14,15) |
InChIキー |
VHIRLDHNBREVHW-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=CC(=C(C=C1)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


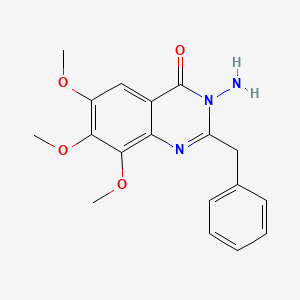
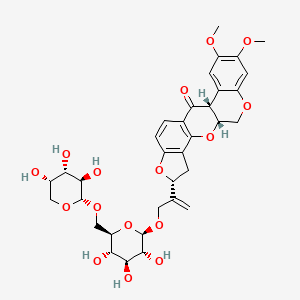
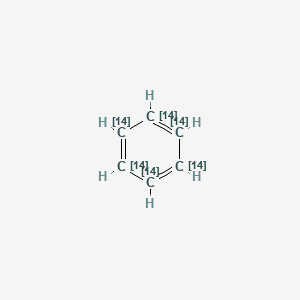
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

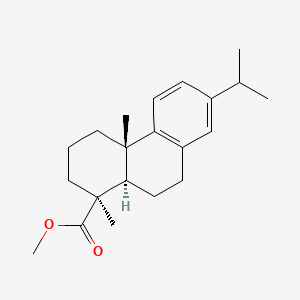
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
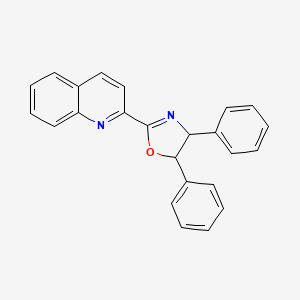
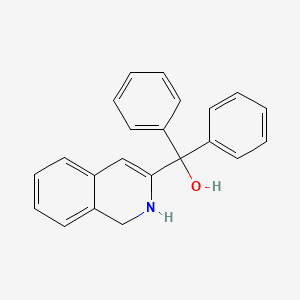
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
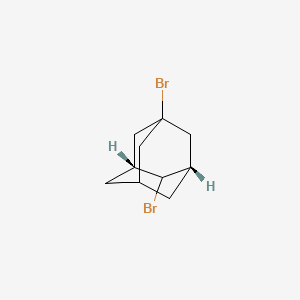
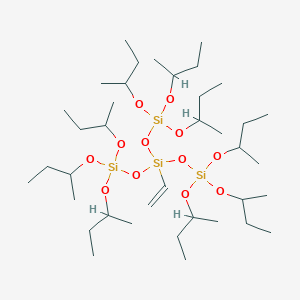
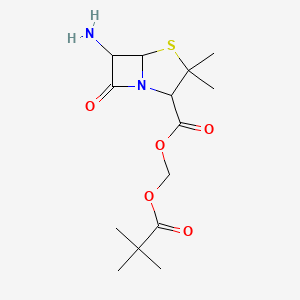
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
